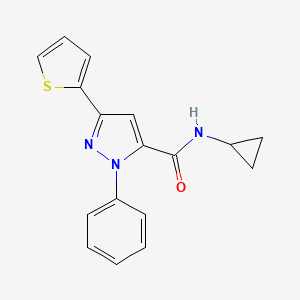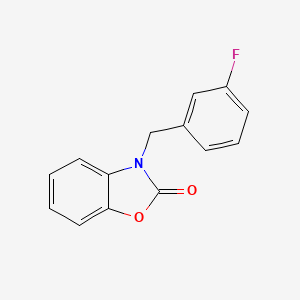
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide, also known as CTB-011, is a synthetic compound that belongs to the family of pyrazole carboxamides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to act through multiple pathways. In cancer cells, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote cancer cell growth and survival. N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has also been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression in cancer cells. In inflammation and neurodegenerative disorders, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In inflammation and neurodegenerative disorders, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, and protect against neurotoxicity induced by beta-amyloid and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide in lab experiments include its high potency, high selectivity, and low toxicity. N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and good brain penetration. However, the limitations of using N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide in lab experiments include its high cost and limited availability.
Orientations Futures
The future directions for N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide research include further elucidation of its mechanism of action, optimization of its synthesis method, and development of more potent and selective analogs. N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide also has potential applications in other diseases, such as cardiovascular diseases, metabolic disorders, and infectious diseases. Therefore, further studies are needed to explore its therapeutic potential in these diseases.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide involves the condensation of 2-thienylhydrazine and 1-cyclopropyl-3-(4-methoxyphenyl)-1-propenone in the presence of acetic acid and acetic anhydride. The resulting product is then treated with 2-amino-5-bromo-1,3,4-thiadiazole-5-carboxamide to obtain N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide. This synthesis method has been optimized to yield high purity and high yield of N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammation research, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and microglia. In neurodegenerative disorder research, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to protect against neurotoxicity induced by beta-amyloid and oxidative stress.
Propriétés
IUPAC Name |
N-cyclopropyl-2-phenyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(18-12-8-9-12)15-11-14(16-7-4-10-22-16)19-20(15)13-5-2-1-3-6-13/h1-7,10-12H,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIOBSGZAKNCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-isopropoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5707588.png)

![7-(1-azepanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5707600.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5707614.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5707620.png)

![N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5707631.png)
![ethyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5707639.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707642.png)
![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)
![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)
